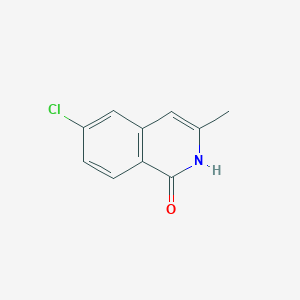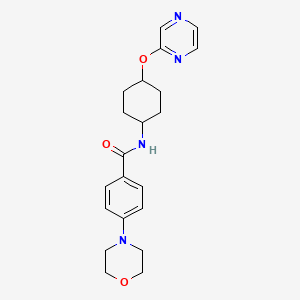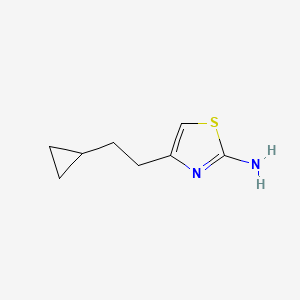
4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-5-carboxamide" is a multifaceted molecule that incorporates several structural motifs, including a pyrrole, a pyrimidine, a piperidine, and a thiazole ring. These structural components are known to contribute to various biological activities, which makes the compound a potential candidate for pharmacological applications.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones with yields ranging from 70-96% . Similarly, the synthesis of N-substituted 2-methyl-4-trifluoromethyl-5-thiazole carboxamides involved the reaction of 2-methyl-4-trifluoromethyl-5-thiazole chloride with aniline or amino pyridine derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques. For example, the stereochemistry of certain thiazole derivatives was determined by single crystal X-ray diffraction . In another study, the structures of diastereomeric thiazolidine derivatives were investigated using IR, NMR, and mass spectra, with the configurations of stereogenic centers assigned based on NMR analysis . These techniques would be applicable for analyzing the molecular structure of the compound of interest.
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be inferred from studies on similar compounds. The thiazole ring in the compound can undergo various chemical reactions, which may include nucleophilic substitutions or transformations into other heterocyclic systems . The presence of the trifluoromethyl group could also influence the reactivity and electronic properties of the compound, potentially affecting its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as acid dissociation constants, have been determined in some studies . These properties are crucial for understanding the compound's behavior in different environments, which is essential for its potential application in drug development. The antimicrobial activity of related compounds has also been evaluated, showing promising results against bacterial and fungal strains . This suggests that the compound may also possess similar biological activities, warranting further investigation.
Scientific Research Applications
Synthesis and Medicinal Applications
Heterocyclic Compound Synthesis : The research involves the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines for potential anti-inflammatory and analgesic applications. These compounds have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and 5-lipoxygenase inhibition activities, demonstrating the potential for the development of new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activity
- Antimicrobial Agents : Several studies have focused on the synthesis of novel compounds with antimicrobial properties. For instance, thiazolidinone derivatives and pyridothienopyrimidines have been synthesized and tested for their antimicrobial activities against a range of bacteria and fungi, showcasing the diverse applicability of such compounds in combating microbial infections (Patel et al., 2012).
Molecular Interaction Studies
- Molecular interaction studies, such as the investigation of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insights into the mechanism of action of potential pharmaceutical compounds. These studies are crucial for understanding how these molecules exert their effects at the molecular level, which is essential for drug development (Shim et al., 2002).
properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6OS/c1-12-16(30-18(25-12)28-6-2-3-7-28)17(29)26-13-4-8-27(9-5-13)15-10-14(19(20,21)22)23-11-24-15/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPVTZGWOGWKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)
![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)
![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)
![2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2539882.png)

![3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2539886.png)
![N-Methyl-N-[2-[2-methyl-3-(methylsulfinylmethyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2539887.png)

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2539890.png)


